Sufugolix

Vue d'ensemble

Description

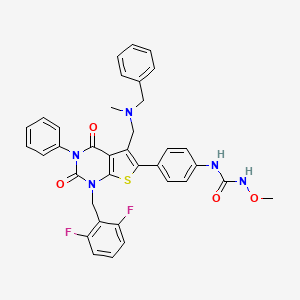

Sufugolix, également connu sous son nom de code de développement TAK-013, est un antagoniste sélectif non peptidique du récepteur de l'hormone de libération des gonadotrophines (GnRHR), administré par voie orale. Il a été développé par Takeda Pharmaceutical Company pour le traitement de l'endométriose et des fibromes utérins. This compound est reconnu pour sa forte puissance et sa biodisponibilité .

Applications De Recherche Scientifique

Sufugolix has several scientific research applications, including:

Chemistry: Used as a model compound for studying GnRHR antagonists.

Biology: Investigated for its effects on hormone regulation and reproductive processes.

Medicine: Explored for its potential in treating hormone-dependent conditions like endometriosis and uterine leiomyoma.

Industry: Utilized in the development of new pharmaceuticals targeting GnRHR.

Mécanisme D'action

Target of Action

Sufugolix, also known as TAK-013, is a non-peptide, orally active, selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR) . The GnRHR is a crucial component in the regulation of reproductive processes.

Mode of Action

This compound interacts with the GnRHR in a unique way. Unlike various other GnRHR antagonists, this compound has been elucidated to be a non-competitive or insurmountable/trapping antagonist of the GnRHR rather than a competitive antagonist . It effectively antagonizes the function of GnRHR on cells, suppressing the release of gonadotropins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . By antagonizing the GnRHR, this compound suppresses the release of gonadotropins, which in turn reduces the production of sex hormones . This mechanism is particularly relevant in conditions like endometriosis, which are sex hormone-dependent .

Pharmacokinetics

It’s known that oral administration of this compound results in nearly complete suppression of luteinizing hormone levels . The duration of action was more than 24 hours, indicating a long elimination half-life of the drug . The suppressive effects of this compound on gonadotropin and sex hormone levels are rapidly reversible with discontinuation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of gonadotropin release, leading to a decrease in sex hormone levels . This can have significant therapeutic implications in conditions like endometriosis and uterine fibroids, which are dependent on sex hormones .

Analyse Biochimique

Biochemical Properties

Sufugolix exhibits more than 3- and 2000-fold selectivity for the human receptor over the monkey and rat receptors, respectively . It effectively antagonizes LHRH function on CHO cells expressing the human and monkey receptors .

Cellular Effects

This compound has been shown to suppress gonadotropin and sex hormone levels, which are rapidly reversible with discontinuation . It has also been identified as a potential candidate for repurposing against SARS-CoV-2 .

Molecular Mechanism

This compound acts as an insurmountable antagonist at the human receptor (hGnRHR), suppressing gonadotropin release . Unlike various other GnRHR antagonists, this compound has been elucidated to be a non-competitive or insurmountable/trapping antagonist of the GnRHR rather than a competitive antagonist .

Temporal Effects in Laboratory Settings

Oral administration of this compound at a dose of 30 mg/kg to castrated male cynomolgus monkeys resulted in nearly complete suppression of luteinizing hormone levels . The duration of action was more than 24 hours, indicating a long elimination half-life of the drug .

Dosage Effects in Animal Models

The maximum plasma concentrations of this compound are 0.34 μM (reached 6 h after administration) and 0.18 μM (reached 4 h after administration) at 30 and 10 mg/kg doses, respectively .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Sufugolix implique plusieurs étapes, commençant par la préparation du noyau thiéno[2,3-d]pyrimidine-2,4-dione. Ce noyau est ensuite fonctionnalisé avec divers substituants, y compris un groupement p-méthoxyuréidophényle en position 6. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions

Sufugolix subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir le bon déroulement de la réaction .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes du GnRHR.

Biologie : Étudié pour ses effets sur la régulation hormonale et les processus de reproduction.

Médecine : Exploré pour son potentiel dans le traitement des affections dépendantes des hormones telles que l'endométriose et les fibromes utérins.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le GnRHR.

Mécanisme d'action

This compound agit comme un antagoniste insurmontable au niveau du récepteur de l'hormone de libération des gonadotrophines humaines (hGnRHR). Il supprime la libération des gonadotrophines, qui sont des hormones responsables de la régulation des processus de reproduction. Cette suppression est obtenue en se liant au récepteur et en empêchant son activation par les ligands endogènes .

Comparaison Avec Des Composés Similaires

Composés similaires

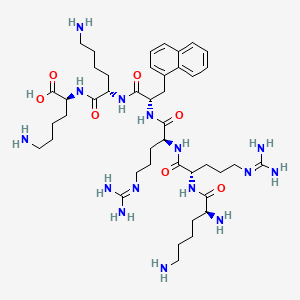

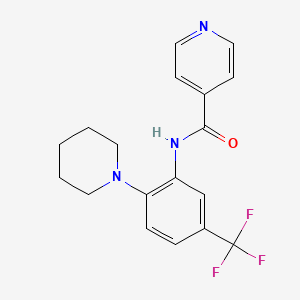

Relugolix : Un autre antagoniste du GnRHR développé par Takeda, connu pour son profil pharmacologique amélioré et son inhibition réduite du cytochrome P450.

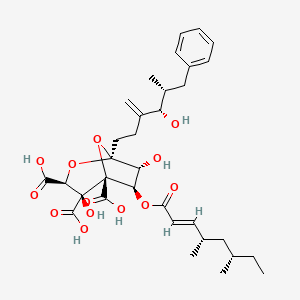

Cenicriviroc : Étudié pour son potentiel dans le traitement de la COVID-19 en raison de ses effets inhibiteurs sur le SARS-CoV-2.

Proglumetacine : Également explorée pour une réaffectation contre le SARS-CoV-2.

Unicité de Sufugolix

This compound est unique en raison de sa forte puissance, de sa biodisponibilité orale et de sa longue durée d'action. Contrairement aux autres antagonistes du GnRHR, il agit comme un antagoniste non compétitif ou insurmontable, ce qui le rend très efficace pour supprimer la libération des gonadotrophines .

Propriétés

IUPAC Name |

1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQSBGOFELXYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H31F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184893 | |

| Record name | Sufugolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endometriosis is a painful, fertility threatening condition that is a result of tissue similar to that found in the womb lining growing elsewhere in the pelvis. The condition is sex hormone dependent, with gonadotropin releasing hormone (GnRH), a hypothalamic decapeptide amide that plays an important part in the regulation of reproductive processes, being implicated. TAK-013 behaves as an insurmountable antagonist at the human receptor (hGnRHR). It suppresses gonadotropin release. | |

| Record name | Sufugolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

308831-61-0 | |

| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[methyl(phenylmethyl)amino]methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308831-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sufugolix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308831610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sufugolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sufugolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUFUGOLIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56S17Z6X9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)

![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)

![2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B1681116.png)

![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)